(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

Catalog No.
S1780981
CAS No.
155116-19-1
M.F
C62H2O2
M. Wt
778.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

CAS Number

155116-19-1

Product Name

(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID

Molecular Formula

C62H2O2

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64)

InChI Key

MBKSWMAEFHNSMF-UHFFFAOYSA-N

SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

Canonical SMILES

C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O

(1,2-Methanofullerene C60)-61-carboxylic acid is a derivative of the fullerene family, specifically a modified form of C60, which consists of 60 carbon atoms arranged in a hollow spherical structure. This compound has a carboxylic acid functional group (-COOH) at the 61st position of the methanofullerene structure, contributing to its unique chemical properties and potential applications. The molecular formula for (1,2-Methanofullerene C60)-61-carboxylic acid is C62H2O2, with a molecular weight of approximately 778.68 g/mol .

Fullerenes, including (1,2-Methanofullerene C60)-61-carboxylic acid, exhibit remarkable characteristics such as high stability, unique electronic properties, and the ability to form various derivatives. These features make fullerenes of significant interest in materials science, nanotechnology, and biomedical applications .

Research on the mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid is ongoing. Fullerenes, in general, have been shown to possess antioxidant properties due to their ability to scavenge free radicals []. The carboxylic acid group might further influence these properties or introduce new functionalities depending on the context.

Information on the specific safety hazards of (1,2-Methanofullerene C60)-61-carboxylic acid is scarce. However, fullerenes can exhibit cytotoxicity (cell toxicity) []. As a general precaution, handling this compound should follow recommended laboratory practices for working with nanoparticles.

Biomedical Applications

  • Drug Delivery: The fullerene cage structure of (1,2-Methanofullerene C60)-61-carboxylic acid can potentially encapsulate therapeutic agents, such as drugs or genes, for targeted delivery within the body. The carboxylic acid group can further aid in biocompatibility and controlled release of the encapsulated cargo. Source: )
  • Antioxidant Properties: Studies suggest that (1,2-Methanofullerene C60)-61-carboxylic acid exhibits free radical scavenging activity, potentially offering protection against oxidative stress, which is implicated in various diseases. Source: )

Material Science Applications

  • Organic Photovoltaics: The ability of (1,2-Methanofullerene C60)-61-carboxylic acid to accept electrons makes it a potential candidate as an electron acceptor material in organic photovoltaic cells, which convert sunlight into electricity. The carboxylic acid group can facilitate integration with other components in the solar cell device. Source: )
  • Sensors: The unique properties of (1,2-Methanofullerene C60)-61-carboxylic acid, including its photoconductivity and ability to interact with specific molecules, hold promise for development of sensors for various applications, such as environmental monitoring or biomedical diagnostics. Source: )
Typical of carboxylic acids and fullerenes. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide when heated or treated with strong bases.
  • Reduction: Conversion to alcohols or aldehydes using reducing agents.
  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic attack by amines or alcohols.

These reactions allow for the modification of (1,2-Methanofullerene C60)-61-carboxylic acid to create various derivatives with tailored properties for specific applications .

Research indicates that (1,2-Methanofullerene C60)-61-carboxylic acid exhibits notable biological activities. It has been studied for its potential antioxidant properties and ability to scavenge free radicals. This capacity may provide protective effects against oxidative stress in biological systems . Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects and could be beneficial in drug delivery systems due to its ability to encapsulate other molecules .

The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid generally involves several steps:

  • Synthesis of Fullerenes: Fullerenes are typically produced through methods such as arc discharge or laser ablation of carbon sources.
  • Functionalization: The introduction of carboxylic acid groups can be achieved through
: Its antioxidant properties make it a candidate for use in pharmaceuticals and cosmetics aimed at reducing oxidative damage.
  • Nanotechnology: Utilized in the development of nanomaterials for electronics and sensors due to its unique electronic properties.
  • Drug Delivery Systems: Its ability to encapsulate drugs allows for targeted delivery systems in cancer therapy and other medical treatments .
  • Studies investigating the interactions of (1,2-Methanofullerene C60)-61-carboxylic acid with biological molecules suggest potential binding capabilities with proteins and nucleic acids. Quantum chemical calculations have shown that this compound can selectively bind to certain biomolecules, indicating its potential role in drug design and molecular recognition processes . Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

    When comparing (1,2-Methanofullerene C60)-61-carboxylic acid with other similar compounds in the fullerene family, several noteworthy compounds emerge:

    Compound NameStructure TypeUnique Features
    (1,2-Methanofullerene C60)-61-hydroxyHydroxyl derivativeContains hydroxyl group instead of carboxylic
    (C70) Carboxylic AcidLarger fullereneSimilar functionalization but larger size
    (C60) Phenyl DerivativeAromatic substitutionIncorporates phenyl groups enhancing solubility

    (1,2-Methanofullerene C60)-61-carboxylic acid is unique due to its specific carboxylic acid functionalization on the fullerene cage, which enhances its solubility in polar solvents compared to other fullerene derivatives . Additionally, its biological activity profile may differ significantly from those of other derivatives due to the presence of the carboxylic acid group.

    XLogP3

    13.8

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    778.005479302 g/mol

    Monoisotopic Mass

    778.005479302 g/mol

    Heavy Atom Count

    64

    Dates

    Modify: 2023-08-15

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